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molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B042471 p-Anisidine CAS No. 104-94-9

p-Anisidine

Cat. No. B042471
M. Wt: 123.15 g/mol
InChI Key: BHAAPTBBJKJZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728701

Procedure details

A stirred mixture of 4-chloropyridine hydrochloride (2 g) and 4-methoxyaniline (4.9 g) was heated at 140° C. for 5 hours. After cooling the residue was dissolved in dichloromethane (250 ml), the solution extracted with water (2×100 ml). The aqueous extracts were treated with sodium hydroxide solution and then extracted with ethyl acetate (4×100 ml). The combined organic extracts were washed with water, and saturated sodium chloride solution, then dried and the solvent evaporated. Purification by flash chromatography on silica, eluting with 10% v/v methanol/dichloromethane gave 4-(4-pyridylamino)-methoxybenzene, 2 g, as a fawn solid: m.p. 159°-160° C.; NMR (d6DMSO) δ8.47 (1H, s), 8.09 (2H, d), 7.10 (2H, d), 6.92 (2H, d), 6.70 (2H, dd), 3.73 (3H, s); m/e 201 (M+H)+ ; calculated for C12H12 N2O3 : C, 72.0; H, 6.0; N, 14.0. found: C, 71.4; H, 6.1; N, 13.8%.
Name
4-chloropyridine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH3:9][O:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>ClCCl>[N:6]1[CH:7]=[CH:8][C:3]([NH:15][C:14]2[CH:16]=[CH:17][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
4.9 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the residue
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with water (2×100 ml)
ADDITION
Type
ADDITION
Details
The aqueous extracts were treated with sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica
WASH
Type
WASH
Details
eluting with 10% v/v methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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